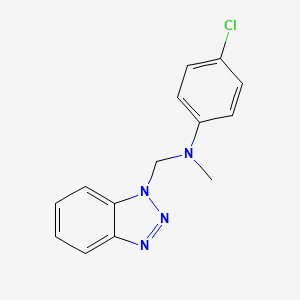

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-18(12-8-6-11(15)7-9-12)10-19-14-5-3-2-4-13(14)16-17-19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCQYORAJLJGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline typically involves the reaction of benzotriazole with 4-chloro-N-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-chloro-N-methylaniline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline oxide, while reduction may produce N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline hydride .

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is primarily recognized for its antimicrobial and antiparasitic properties. Research indicates that benzotriazole derivatives can exhibit significant biological activities, including:

- Antibacterial Activity : Compounds similar to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzotriazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, which are crucial for developing new antibiotics to combat resistant strains .

- Antiparasitic Activity : The compound has been evaluated for its efficacy against protozoan parasites. In vitro studies have shown that benzotriazole derivatives can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. This suggests a potential role in developing treatments for parasitic infections .

Materials Science

In materials science, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is explored for its applications in polymer stabilization and coatings :

- UV Stabilizers : Benzotriazoles are known for their UV-absorbing properties, making them suitable as additives in plastics and coatings to enhance durability against UV radiation. This application is particularly relevant in industries where materials are exposed to sunlight .

- Corrosion Inhibitors : The compound's ability to form stable complexes with metal ions can be harnessed for corrosion prevention in metal surfaces. This property is vital in extending the lifespan of metal components in various applications .

Environmental Science

The environmental implications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline are also noteworthy:

- Bioremediation : Due to its structural features, this compound may play a role in bioremediation efforts targeting pollutants. Benzotriazoles have been studied for their ability to degrade under microbial action, suggesting potential applications in cleaning contaminated environments .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as an electron donor or acceptor, modulating redox reactions and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline

This compound replaces the para-chloro group with a methoxy substituent.

Key Comparison:

| Property | Target Compound (Chloro) | Methoxy Analog |

|---|---|---|

| Substituent | Cl (para) | OCH₃ (para) |

| Electron Effect | Electron-withdrawing | Electron-donating |

| Predicted Solubility | Lower | Higher |

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

This compound features a benzodithiazine core with chloro and methyl substituents. The sulfur-rich heterocycle confers rigidity and distinct electronic properties compared to benzotriazole. Synthesis yields 93%, with a high decomposition point (271–272°C), indicating thermal stability .

Key Comparison:

| Property | Target Compound | Benzodithiazine Derivative |

|---|---|---|

| Core Structure | Benzotriazole | Benzodithiazine |

| Thermal Stability | Not reported | 271–272°C (dec.) |

| Synthesis Yield | Not reported | 93% |

Heterocyclic Variations

2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide ()

This compound shares the benzotriazole moiety but links it to an acetamide group rather than an aniline. The 3-chlorophenyl substituent may enhance lipophilicity, similar to the target compound’s para-chloro group. Such structural differences influence binding affinity in protease inhibition .

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline ()

Here, a 1,2,4-triazole replaces the benzotriazole, with a 3-chlorophenyl group. The triazole’s smaller size and different electronic profile could reduce steric hindrance in biological interactions compared to benzotriazole derivatives .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Nitrosoaniline derivatives in (e.g., N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) exhibit melting points between 150–250°C, lower than benzodithiazine derivatives (271–286°C), likely due to differences in molecular rigidity .

Spectroscopic Data

- IR Spectroscopy : Benzodithiazine derivatives () show strong SO₂ stretches at 1345–1155 cm⁻¹, absent in benzotriazole analogs .

- NMR Shifts : The methoxy analog () would display upfield shifts for para-OCH₃ protons (~6.8 ppm) compared to para-Cl aromatic protons (~7.3–7.9 ppm) in the target compound .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can be described by the following chemical structure:

This compound features a benzotriazole moiety, which is known for its biological versatility. The presence of chlorine and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds with a benzotriazole nucleus exhibit significant antimicrobial activity. A study screening various derivatives found that N-(benzotriazol-1-ylmethyl)-N-methylaniline displayed moderate antibacterial effects against several strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | E. coli | 32 μg/mL |

| 4'-((1H-benzotriazol-1-yl)methyl)-biphenyl | B. subtilis | 16 μg/mL |

| 4-Chloro-N-methylaniline | Pseudomonas aeruginosa | 64 μg/mL |

These findings indicate that the benzotriazole scaffold can be optimized for enhanced activity through structural modifications.

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazole derivatives have also been investigated. Compounds similar to N-(benzotriazol-1-ylmethyl)-N-methylaniline have shown potential in inhibiting inflammatory pathways. For instance, certain derivatives significantly reduced the production of pro-inflammatory cytokines in vitro .

Case Study: Inhibition of Cytokine Production

In a controlled study, a derivative of benzotriazole was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated:

- Reduction in TNF-alpha : 50% decrease at 25 μg/mL

- Decrease in IL-6 : 40% decrease at 50 μg/mL

This suggests that benzotriazole derivatives could serve as therapeutic agents in treating inflammatory diseases.

Potential Anticancer Activity

Emerging research indicates that N-(benzotriazol-1-ylmethyl)-N-methylaniline may possess anticancer properties. A study evaluating the cytotoxic effects against various cancer cell lines found that certain benzotriazole derivatives exhibited significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | MCF-7 (Breast Cancer) | 15 μM |

| N-(benzotriazol-1-ylmethyl)-N-methylaniline | HeLa (Cervical Cancer) | 20 μM |

| N-benzenesulfonylbenzotriazole | A549 (Lung Cancer) | 10 μM |

These findings highlight the potential of this compound as a lead structure for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline, and how can purity be ensured?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions between 4-chloro-N-methylaniline and benzotriazole derivatives. Key steps include temperature control (e.g., reflux at 80–100°C), use of polar aprotic solvents (e.g., DMF or acetonitrile), and catalysts like K₂CO₃. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity. Impurity profiling via HPLC or GC-MS is critical for validation .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent environments (e.g., methylene bridge at δ 4.8–5.2 ppm for –CH₂–).

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for benzotriazole).

- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–N bond distances in the benzotriazole ring). Software like SHELXL refines crystallographic data .

Q. What analytical techniques assess the compound’s thermal stability and phase behavior?

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (e.g., stability up to ~200°C).

- Differential Scanning Calorimetry (DSC): Identifies melting points and glass transitions. Pre-purified samples are analyzed under inert gas (N₂) to avoid oxidation artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These predict nucleophilic/electrophilic sites (e.g., benzotriazole’s N-atoms as electron-rich centers). Correlation-energy functionals (e.g., Colle-Salvetti) refine accuracy for π-stacking interactions .

Q. What strategies resolve contradictions in reactivity data across studies?

- Discrepancies (e.g., variable yields or byproducts) may stem from differing reaction conditions (pH, solvent polarity) or impurities. Cross-validation via:

- Kinetic Studies: Monitor reaction progress using in-situ IR or UV-vis.

- Isolation of Intermediates: Trap transient species with quenching agents.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulae of unexpected products .

Q. How does the chloro-substituent influence biological interactions compared to fluoro analogs?

- The electron-withdrawing chloro group enhances binding affinity to enzymes (e.g., via dipole interactions). Comparative studies with 2,5-difluoro analogs () show chloro derivatives exhibit stronger inhibition of cytochrome P450 isoforms. Molecular docking simulations (e.g., AutoDock Vina) quantify binding energies .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Challenges include weak diffraction (due to small crystal size) or disorder in the benzotriazole moiety. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.